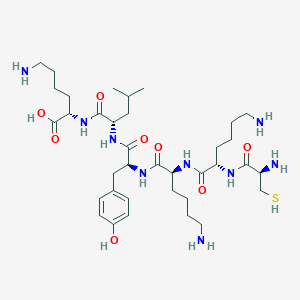![molecular formula C34H42N4O4S B12579106 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide CAS No. 586351-16-8](/img/structure/B12579106.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide typically involves multiple steps, starting with the protection of functional groups and the formation of key intermediates. One common approach includes the following steps:
Protection of Amino Groups: The amino groups of L-valine and glycine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Formation of Intermediates: The protected amino acids are then coupled with triphenylmethyl thioacetate under appropriate conditions to form the intermediate compound.
Deprotection and Coupling: The protecting groups are removed, and the intermediate is coupled with N-butylglycinamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the amide or sulfanyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- Glycinamide, N-[[(triphenylmethyl)thio]acetyl]-L-valylglycyl-N-butyl
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
586351-16-8 |
|---|---|
Formule moléculaire |
C34H42N4O4S |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
(2S)-N-[2-[[2-(butylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanamide |
InChI |
InChI=1S/C34H42N4O4S/c1-4-5-21-35-29(39)22-36-30(40)23-37-33(42)32(25(2)3)38-31(41)24-43-34(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-20,25,32H,4-5,21-24H2,1-3H3,(H,35,39)(H,36,40)(H,37,42)(H,38,41)/t32-/m0/s1 |
Clé InChI |
KFBSWPYXHALMJU-YTTGMZPUSA-N |
SMILES isomérique |
CCCCNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)



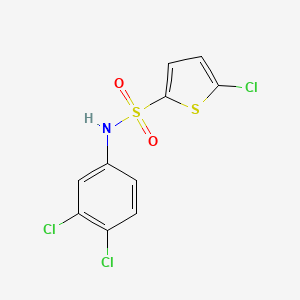
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
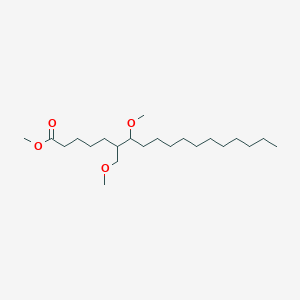
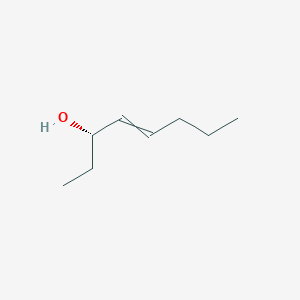
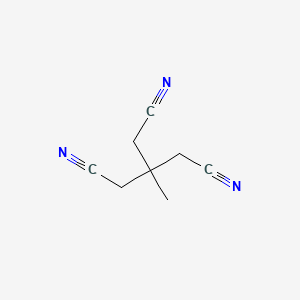
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
